molecular formula C21H21N7O B2920652 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097927-58-5

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Número de catálogo: B2920652
Número CAS: 2097927-58-5
Peso molecular: 387.447
Clave InChI: JJHVUAJCHSHFJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound contains an imidazo[1,2-b]pyridazine group, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high stability and are found in many natural and synthetic products .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. As mentioned earlier, imidazo[1,2-b]pyridazines can undergo various cross-coupling reactions .

Aplicaciones Científicas De Investigación

Synthesis and Antihistaminic Activity

A study by Gyoten et al. (2003) explored the synthesis of imidazo[1, 2-b]pyridazines with cyclic amines, including compounds similar to the one , for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Compound 6a in this study exhibited potent antihistaminic activity and inhibited eosinophil infiltration in the skin, highlighting its potential as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis. This research underscores the compound's role in developing new antihistamines and anti-inflammatory drugs (Gyoten et al., 2003).

Potential Anticancer Agents

Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, closely related to the compound , as potential anticancer agents. Their study identified routes for the synthesis of these compounds and evaluated their biological activity, indicating a direction for developing new anticancer drugs based on the imidazo[1,2-a]pyridine scaffold (Temple et al., 1987).

Therapeutic Agent Scaffold

Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold, which is integral to the compound in focus. This scaffold is significant in medicinal chemistry, with applications in treating a variety of conditions like cancer, microbial infections, and cardiovascular diseases. The review highlights the versatility and potential of this molecular structure in drug development (Deep et al., 2016).

Water-Mediated Synthesis

Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, which include compounds structurally similar to the one . Their research demonstrates a catalyst-free approach to synthesizing these compounds, opening avenues for more environmentally friendly and cost-effective production methods in pharmaceutical applications (Mohan et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency .

Biochemical Pathways

Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of downstream effects . These effects include the suppression of osteoblast differentiation from bone marrow stroma cells (BMSCs) and enhancement of osteoclastic formation and activity . This process creates an imbalance leading to extensive bone damage and enhanced angiogenesis .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency

Result of Action

The compound inhibits the enzymatic activity of TAK1, leading to the inhibition of growth in multiple myeloma cell lines . The lead compound, for example, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM .

Direcciones Futuras

The future directions for the study of this compound would depend on its potential applications. Given the interesting properties of imidazo[1,2-b]pyridazines, it’s possible that this compound could be studied for its potential use in medicinal chemistry, particularly in the development of new drugs .

Propiedades

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21-4-1-18(17-5-9-22-10-6-17)24-28(21)15-16-7-12-26(13-8-16)20-3-2-19-23-11-14-27(19)25-20/h1-6,9-11,14,16H,7-8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVUAJCHSHFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.